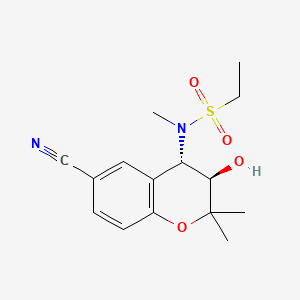

![molecular formula C22H27N7O2 B1662364 Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]- CAS No. 1061747-72-5](/img/structure/B1662364.png)

Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-

Overview

Description

This compound, also known as TC-G 1004, is a complex organic molecule with the molecular formula C22H27N7O2 . It contains several functional groups, including an acetamide group, a pyrazole ring, a pyrimidine ring, and a piperidine ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The InChI string, which provides a text representation of the molecule’s structure, isInChI=1S/C22H27N7O2/c1-14-12-15 (2)29 (27-14)22-25-19 (13-20 (26-22)23-16 (3)30)18-6-5-7-21 (24-18)28-10-8-17 (31-4)9-11-28/h5-7,12-13,17H,8-11H2,1-4H3, (H,23,25,26,30) . Physical And Chemical Properties Analysis

The molecular weight of this compound is 421.5 g/mol . Other computed properties include XLogP3-AA of 2.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 7, and Rotatable Bond Count of 5 .Scientific Research Applications

TC-G 1004: Comprehensive Analysis of Scientific Research Applications

Neurology Parkinson’s Disease Research: TC-G 1004 has been identified as a potent antagonist of adenosine A2A receptors, which are implicated in the pathophysiology of Parkinson’s disease. It displays more than 100-fold selectivity for A2A over A1 receptors, with Ki values of 0.44 and 85 nM respectively . This compound potentiates L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats, a model for Parkinson’s disease, suggesting its potential utility in enhancing dopaminergic therapy .

Pharmacology Receptor Selectivity Studies: Due to its high selectivity for adenosine A2A receptors, TC-G 1004 serves as a valuable tool in pharmacological studies to understand the role of these receptors in various physiological and pathological processes. Its distinct selectivity profile helps in dissecting the contributions of A2A receptors from A1 receptors in cellular and molecular studies .

Behavioral Studies Movement Disorders: In animal models, TC-G 1004 has been used to study the effects of adenosine receptor antagonism on movement disorders. The compound’s ability to potentiate L-DOPA-induced rotational behavior indicates its potential application in research focused on dyskinesias and other movement-related disorders .

Drug Development Adenosine Receptor Antagonists: TC-G 1004’s profile as an adenosine A2A receptor antagonist with oral activity makes it a candidate for drug development efforts aimed at treating conditions like Parkinson’s disease and possibly other disorders involving adenosine dysregulation .

Molecular Biology Signal Transduction Pathways: Researchers can use TC-G 1004 to explore signal transduction pathways involving adenosine receptors. By blocking A2A receptors, scientists can study the downstream effects and interactions with other signaling molecules and pathways .

Comparative Studies Receptor Pharmacology: TC-G 1004 can be used in comparative studies alongside other adenosine receptor antagonists to determine the nuances of receptor pharmacology, including efficacy, potency, and side-effect profiles .

Toxicology Safety Profiling: As with any compound with therapeutic potential, TC-G 1004 must undergo toxicological studies to determine its safety profile. Its selective receptor binding can provide insights into the specific toxicological implications of A2A receptor antagonism .

Clinical Research Therapeutic Potential Evaluation: While still in the research phase, TC-G 1004 may eventually be evaluated in clinical trials to assess its therapeutic potential in humans, particularly for conditions like Parkinson’s disease where adenosine A2A receptor antagonism could be beneficial .

Tocris Bioscience - TC-G 1004 Supplier R&D Systems - TC-G 1004 (CAS 1061747-72-5) GlpBio - TC-G 1004 | Cas# 1061747-72-5

Mechanism of Action

Target of Action

TC-G 1004, also known as N-[2-(3,5-DIMETHYLPYRAZOL-1-YL)-6-[6-(4-METHOXYPIPERIDIN-1-YL)PYRIDIN-2-YL]PYRIMIDIN-4-YL]ACETAMIDE, is a potent antagonist of adenosine A2A receptors . It displays over 100-fold selectivity for A2A over A1 receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction.

Mode of Action

TC-G 1004 interacts with its primary targets, the adenosine A2A receptors, by binding to them and inhibiting their activity . This inhibition results in the potentiation of L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats .

Biochemical Pathways

The primary biochemical pathway affected by TC-G 1004 is the adenosine signaling pathway. By antagonizing the A2A receptors, TC-G 1004 disrupts the normal functioning of this pathway, leading to changes in cellular processes that are regulated by adenosine signaling .

Result of Action

The molecular and cellular effects of TC-G 1004’s action primarily involve the potentiation of L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats . This suggests that TC-G 1004 may enhance the effects of L-DOPA, a drug used in the treatment of Parkinson’s disease.

properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-6-[6-(4-methoxypiperidin-1-yl)pyridin-2-yl]pyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O2/c1-14-12-15(2)29(27-14)22-25-19(13-20(26-22)23-16(3)30)18-6-5-7-21(24-18)28-10-8-17(31-4)9-11-28/h5-7,12-13,17H,8-11H2,1-4H3,(H,23,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENSDTKXNVHSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1662293.png)

![7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine](/img/structure/B1662297.png)